

History and discovery of Iodine Green as a biological stain

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An In-depth Technical Guide to **Iodine Green**: History, Discovery, and Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

lodine Green (Colour Index Number 42556) is a basic triarylmethane dye with a history of use in biological staining, particularly for the visualization of chromatin and amyloid deposits. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and mechanisms of action. Detailed, albeit generalized, experimental protocols for its application in histological staining are presented, along with a summary of its quantitative data. This document serves as a valuable resource for researchers and scientists interested in the historical and practical aspects of this classic biological stain.

History and Discovery

The mid-19th century was a period of significant advancement in the synthesis of artificial dyes, driven primarily by the textile industry. This era also saw the nascent field of histology borrowing these new chemical tools for the microscopic visualization of biological tissues. It is within this context that **Iodine Green** emerged.

1865: The dye was patented by Wanklyn.



• 1866: **Iodine Green** was first prepared by J. Keisser from fuchsine. It was developed as a more stable alternative to other green dyes of the time, such as Aldehyde Green.

Initially, like many of its contemporaries, **lodine Green**'s primary application was likely in the dyeing of textiles. However, its properties as a nuclear stain were soon recognized, leading to its adoption in the burgeoning field of microscopy.

Chemical Properties and Synthesis

lodine Green is a cationic, triarylmethane dye. It is structurally similar to other well-known biological stains such as Methyl Green and Ethyl Green, differing from Methyl Green by the presence of an additional methyl group.

Data Presentation: Physicochemical Properties

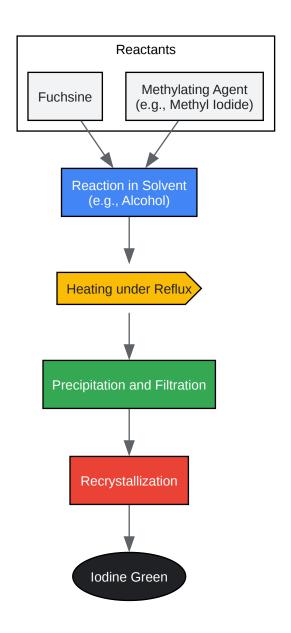
Property	Value
Common Name	Iodine Green
C.I. Number	42556
Chemical Formula	C27H35N3Cl2
Molecular Weight	472.5 g/mol
Class	Triarylmethane
Ionization	Basic
Appearance	Green Powder
Solubility (Aqueous)	Soluble
Solubility (Ethanol)	Soluble
Absorption Maximum 1	~630 nm
Absorption Maximum 2	~420 nm

^{*}Note: This absorption data is noted in historical literature as potentially being inaccurate.

Synthesis



Historically, **lodine Green** was synthesized from fuchsine, which is a mixture of rosaniline, pararosaniline, and new fuchsine. The synthesis involves the methylation of the primary amino groups of the fuchsine components. While specific, modern, step-by-step protocols are not readily available in the mainstream literature, a generalized workflow can be inferred from the historical context of dye synthesis.



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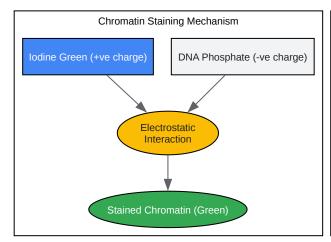
Caption: A generalized workflow for the synthesis of **Iodine Green**.

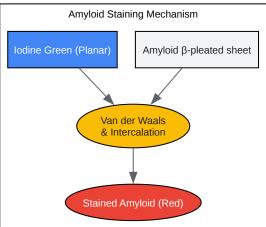
Mechanism of Action in Biological Staining



As a basic dye, **lodine Green** carries a net positive charge. Its staining mechanism is primarily driven by electrostatic interactions with negatively charged molecules in biological tissues.

- Chromatin Staining: Chromatin is rich in DNA, and the phosphate groups of the DNA backbone confer a strong negative charge. The cationic **lodine Green** molecules bind to these anionic phosphate groups, resulting in the characteristic green staining of the cell nucleus.
- Amyloid Staining: The staining of amyloid deposits by Iodine Green is thought to be more complex. While electrostatic interactions may play a role, the planar structure of the triarylmethane dye likely facilitates intercalation and binding to the β-pleated sheet structure of amyloid fibrils through van der Waals forces. Interestingly, historical accounts note that Iodine Green can stain amyloid red.





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Caption: Proposed binding mechanisms of **lodine Green**.

Experimental Protocols

The following are generalized protocols for the use of **lodine Green**. It is recommended that these be optimized for specific tissues and experimental conditions.



Preparation of Staining Solutions

- Stock Solution (1% w/v):
 - Weigh 1.0 g of lodine Green powder.
 - Dissolve in 100 mL of distilled water.
 - Stir until fully dissolved. Store in a dark, well-sealed bottle.
- Working Solution (0.1% w/v):
 - Take 10 mL of the 1% stock solution.
 - Add 90 mL of distilled water.
 - Mix thoroughly. Prepare fresh as needed.

Staining Protocol for Chromatin in Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Transfer through absolute ethanol (2 changes, 3 minutes each).
 - Transfer through 95% ethanol (2 minutes).
 - Transfer through 70% ethanol (2 minutes).
 - · Rinse in distilled water.
- Staining:
 - Immerse slides in 0.1% lodine Green working solution for 5-10 minutes.
- Rinsing and Dehydration:



- Briefly rinse in distilled water.
- Rapidly dehydrate through 95% ethanol, followed by absolute ethanol.
- · Clearing and Mounting:
 - Clear in xylene (2 changes, 3 minutes each).
 - Mount with a permanent mounting medium.

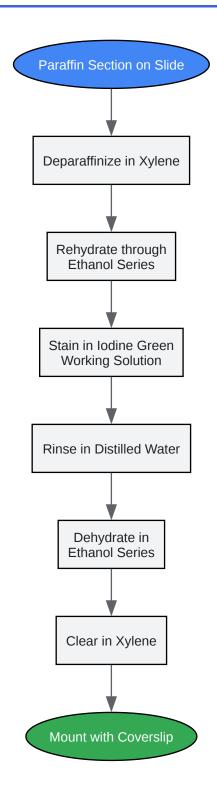
Expected Result: Nuclei and chromatin will be stained green.

Staining Protocol for Amyloid Deposits in Paraffin-Embedded Sections

- Deparaffinization and Rehydration: Follow the same procedure as for chromatin staining.
- Staining:
 - Immerse slides in 0.1% **lodine Green** working solution for 15-20 minutes.
- Rinsing and Dehydration: Follow the same procedure as for chromatin staining.
- Clearing and Mounting: Follow the same procedure as for chromatin staining.

Expected Result: Amyloid deposits are reported to stain red.





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Caption: General experimental workflow for **Iodine Green** staining.

Conclusion



Iodine Green is a historically significant biological stain that offers a unique perspective on the visualization of cellular components, particularly chromatin and amyloid. While it is not as commonly used today as some of its counterparts, a thorough understanding of its history, chemical properties, and staining mechanisms is invaluable for researchers in the fields of histology, pathology, and drug development. The information and protocols provided in this technical guide are intended to serve as a foundational resource for those who wish to explore the applications of this classic dye in a modern research context. Further investigation is warranted to refine the quantitative data and to explore the full potential of **Iodine Green** in contemporary biological and medical research.

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